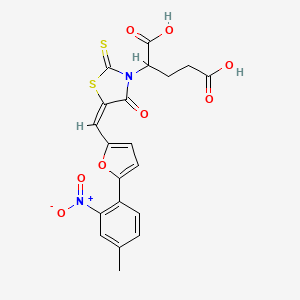

(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Description

The compound (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a structurally complex molecule featuring a thiazolidinone core substituted with a furan-methylene group, a 4-methyl-2-nitrophenyl moiety, and a pentanedioic acid side chain. The thiazolidinone ring contains both 4-oxo and 2-thioxo groups, which contribute to its electronic and steric properties. While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest key physicochemical trends, such as moderate-to-high density (1.48–1.62 g/cm³) and variable pKa values influenced by substituents .

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S2/c1-10-2-4-12(14(8-10)22(28)29)15-6-3-11(30-15)9-16-18(25)21(20(31)32-16)13(19(26)27)5-7-17(23)24/h2-4,6,8-9,13H,5,7H2,1H3,(H,23,24)(H,26,27)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAWYLGJGWENSC-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound A : (E)-3-(5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid ()

- Molecular Formula : C₁₇H₁₂N₂O₆S₂

- Molar Mass : 404.42 g/mol

- Key Features: Substituent: 4-Nitrophenyl on furan (electron-withdrawing). Side Chain: Propanoic acid (single -COOH group). Predicted Properties: Density = 1.62 g/cm³; pKa = 4.11 (acidic due to -COOH).

- Comparison : The target compound’s 4-methyl-2-nitrophenyl group introduces steric hindrance and lipophilicity compared to Compound A’s purely nitro-substituted phenyl. The pentanedioic acid chain (two -COOH groups) likely increases acidity and solubility relative to Compound A’s shorter chain .

Compound B : (E)-3-(5-(Furan-2-ylMethylene)-4-Oxo-2-Thioxothiazolidin-3-yl)-N-(Pyridin-2-yl)Propanamide ()

- Molecular Formula : C₁₆H₁₃N₃O₃S₂

- Molar Mass : 359.42 g/mol

- Key Features :

- Substituent : Unsubstituted furan.

- Side Chain : Propanamide linked to pyridin-2-yl (hydrogen-bonding capability).

- Predicted Properties : Density = 1.48 g/cm³; pKa = 12.96 (basic due to pyridine).

- Comparison : The amide and pyridine groups in Compound B reduce acidity compared to the target’s carboxylic acids. This difference may impact bioavailability and target binding in biological systems .

Compound C : (E)-5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-Thioxothiazolidin-2-one ()

- Molecular Formula : Likely C₁₄H₈N₂O₄S₂ (inferred from structure).

- Key Features: Substituent: 4-Nitrophenyl on furan. Side Chain: Absent (simpler thiazolidinone core).

Research Findings and Hypothetical Implications

While specific bioactivity data are unavailable, structural comparisons suggest:

Acidity : The dual -COOH groups in the target compound could result in a lower pKa (~3–4) compared to Compound B (pKa ~12.96).

Bioavailability : The 4-methyl-2-nitrophenyl group may enhance lipophilicity, improving cell membrane penetration relative to Compounds A and C.

Data Tables

Table 1: Structural and Physicochemical Comparison

Notes and Limitations

Data Inference : Properties for the target compound are extrapolated from structural analogs due to lack of direct experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.